4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-chloro-5-fluorophenyl group. Pyrrolidinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of certain proteins and enzymes. This interaction can lead to various cellular responses, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A parent compound with similar structural features but lacking the chloro and fluoro substituents.
3-Chloro-5-fluorophenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one is unique due to the specific combination of the pyrrolidinone ring and the 3-chloro-5-fluorophenyl group. This unique structure imparts distinct biological and chemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H9ClFNO |
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Molecular Weight |
213.63 g/mol |
IUPAC Name |
4-(3-chloro-5-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClFNO/c11-8-1-6(2-9(12)4-8)7-3-10(14)13-5-7/h1-2,4,7H,3,5H2,(H,13,14) |
InChI Key |
MYKRJJNYHXRCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
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